molecular formula C10H12N2O2S B13187287 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13187287
M. Wt: 224.28 g/mol
InChI Key: VOOVFUTUFBFTMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a thiophene-2-carbaldehyde derivative featuring a 3-oxo-1,4-diazepane substituent at the 5-position of the thiophene ring. The diazepane moiety introduces a seven-membered lactam ring, conferring distinct electronic and steric properties compared to simpler alkyl or aromatic substituents. This article compares these attributes with structurally related compounds, emphasizing substituent-driven differences.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

5-(3-oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2S/c13-7-8-2-3-10(15-8)12-5-1-4-11-9(14)6-12/h2-3,7H,1,4-6H2,(H,11,14)

InChI Key

VOOVFUTUFBFTMY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CN(C1)C2=CC=C(S2)C=O

Origin of Product

United States

Preparation Methods

Key Structural Features and Retrosynthetic Analysis

The compound comprises:

  • A thiophene-2-carbaldehyde scaffold.
  • A 1,4-diazepan-3-one ring system attached at the 5-position of the thiophene.

Retrosynthetic disconnections :

  • Route A : Coupling of a preformed 1,4-diazepan-3-one derivative with a functionalized thiophene (e.g., halogenated thiophene-2-carbaldehyde).
  • Route B : Cyclization of a linear precursor containing both thiophene and diazepanone moieties.

Optimization Challenges

  • Regioselectivity : Ensuring substitution occurs exclusively at the 5-position of the thiophene requires directing groups or careful control of reaction conditions.
  • Stability : The aldehyde group may require protection (e.g., as an acetal) during synthetic steps to prevent side reactions.
  • Yield : Coupling reactions involving thiophene derivatives often exhibit moderate yields (50–70%) due to steric and electronic factors.

Applications and Derivatives

The compound’s structure suggests potential as:

  • A pharmacophore in TGR5 agonists (similar to diazepanone derivatives in metabolic disorder therapeutics).
  • A building block for metal-organic frameworks (MOFs) or catalysts due to its heterocyclic-aldehyde functionality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Effects on Physical Properties

Substituents significantly influence melting points, solubility, and crystallinity:

Compound Substituent Melting Point (°C) Yield (%) Key Functional Groups
6a (carbazole) Bis(4-carbazolylphenyl) 140–145 80 Carbazole (electron-rich)
6b (diphenylamino) Bis(4-diphenylaminophenyl) 75–80 85 Triphenylamine (π-conjugated)
6c (di-p-tolylamino) Bis(4-di-p-tolylaminophenyl) 76–80 82 Methylated triphenylamine
DPAPTA () 4-(Diphenylamino)phenyl N/A >98% Triphenylamine (AIE-active)

The diazepane group in the target compound is expected to reduce crystallinity (lower melting point) and enhance polarity compared to aromatic substituents, improving solubility in polar solvents .

Spectroscopic Signatures

  • FT-IR : Aldehyde C=O stretches appear near 1670–1830 cm⁻¹ across derivatives. Electron-withdrawing groups (e.g., carbazole) shift this peak to higher frequencies .
  • NMR : Thiophene protons resonate at δ 7.0–7.7 ppm, while aldehyde protons appear as singlets near δ 9.8–10.0 ppm. Diazepane protons would likely show complex splitting (δ 2.5–4.0 ppm) due to ring strain and NH coupling .

Electronics and Photovoltaics

  • DSSCs: Methanocarbazole-thiophene hybrids () serve as charge-transport intermediates due to extended π-conjugation .
  • Optoelectronics : Triphenylamine-substituted derivatives (e.g., 6b , DPAPTA ) exhibit strong hole-transport properties and aggregation-induced emission (AIE), making them suitable for OLEDs and COF-based sensors .

Pharmaceutical Potential

  • Antileishmanial activity : Nitrothiophene-thiadiazole derivatives () demonstrate efficacy in MTT assays, suggesting thiophene-carbaldehydes as scaffolds for antiparasitic drug development .
  • Drug delivery : The diazepane moiety’s hydrogen-bonding capacity could enhance binding to biological targets, analogous to carbazole’s pharmacological relevance .

Biological Activity

5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that combines a thiophene ring with a diazepane moiety, characterized by its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde is C₁₀H₁₂N₂O₂S, with a molecular weight of 224.28 g/mol. The synthesis typically involves the condensation of thiophene-2-carbaldehyde with a diazepane derivative under controlled conditions . The presence of the aldehyde functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activities

Research indicates that compounds containing thiophene and diazepane moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiophene can possess significant antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Antiviral Activity : Thiophene derivatives have demonstrated antiviral effects against viruses such as the Ebola virus (EBOV). For instance, studies reported that certain thiophene derivatives could inhibit the binding of EBOV glycoprotein to host cell receptors, thereby blocking viral entry .
  • Anticancer Activity : The compound's structural features suggest potential anticancer properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .

The mechanism of action for 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it might inhibit enzymes that are crucial for viral replication or cancer cell proliferation.
  • Receptor Binding : It has been suggested that the compound could bind to specific receptors or proteins within cells, altering their activity and leading to biological effects such as apoptosis or inhibition of viral entry .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to 5-(3-Oxo-1,4-diazepan-1-yl)thiophene-2-carbaldehyde:

StudyFindings
Study on Antiviral Activity Demonstrated that thiophene derivatives could effectively inhibit EBOV infection by blocking the interaction between viral glycoproteins and host cell receptors .
Antimicrobial Studies Showed that certain thiophene compounds exhibited significant antimicrobial activity against a range of pathogens, suggesting potential therapeutic applications .
Anticancer Research Investigated the ability of thiophene derivatives to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.